molecular formula C22H17N5O3S B008518 Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- CAS No. 111070-79-2

Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-

Cat. No. B008518
M. Wt: 431.5 g/mol
InChI Key: MAPDIPUVFZFIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-, also known as DMT1, is a potent and selective inhibitor of the divalent metal transporter 1 (DMT1). DMT1 is a transmembrane protein that plays a crucial role in the transport of iron and other divalent metals across the intestinal mucosa, and its inhibition has been shown to have therapeutic potential in the treatment of iron overload disorders such as hemochromatosis.

Mechanism Of Action

Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition results in a decrease in the absorption of dietary iron in the intestine, leading to a reduction in the total body iron stores. This mechanism has been shown to be effective in the treatment of iron overload disorders such as hemochromatosis.

Biochemical And Physiological Effects

Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition has been shown to have a number of biochemical and physiological effects, including a reduction in the levels of serum iron, ferritin, and transferrin saturation. In addition, Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition has been shown to increase the levels of hepcidin, a key regulator of iron metabolism.

Advantages And Limitations For Lab Experiments

One of the major advantages of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition as a research tool is its specificity for the Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- transporter, which allows for the selective modulation of iron transport in the intestine. However, one of the limitations of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition is its potential for off-target effects, as Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- is also expressed in other tissues such as the liver and spleen.

Future Directions

Future research on Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition is likely to focus on its potential therapeutic applications in the treatment of iron overload disorders and cancer. In addition, further studies are needed to elucidate the potential off-target effects of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition, and to develop more selective inhibitors of the Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- transporter.

Synthesis Methods

The synthesis of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- involves a multistep process that begins with the condensation of 4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazole with 2-nitroaniline to form the intermediate 2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitroaniline. This intermediate is then coupled with 4-nitrobenzaldehyde in the presence of a base to yield the final product, Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-.

Scientific Research Applications

Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- has been extensively studied for its potential therapeutic applications in the treatment of iron overload disorders, such as hemochromatosis, and iron deficiency anemia. In addition, recent studies have also shown that Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition may have a role in the treatment of certain types of cancer, such as breast cancer, where iron plays a crucial role in tumor growth and proliferation.

properties

CAS RN

111070-79-2

Product Name

Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-

Molecular Formula

C22H17N5O3S

Molecular Weight

431.5 g/mol

IUPAC Name

[5-nitro-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamino]phenyl]-phenylmethanone

InChI

InChI=1S/C22H17N5O3S/c28-21(15-7-3-1-4-8-15)18-13-17(27(29)30)11-12-19(18)23-14-20-24-25-22(31)26(20)16-9-5-2-6-10-16/h1-13,23H,14H2,(H,25,31)

InChI Key

MAPDIPUVFZFIHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=NNC(=S)N3C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=NNC(=S)N3C4=CC=CC=C4

Other CAS RN

111070-79-2

synonyms

[5-nitro-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamin o]phenyl]-phenyl-methanone

Origin of Product

United States

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